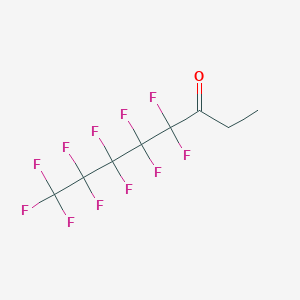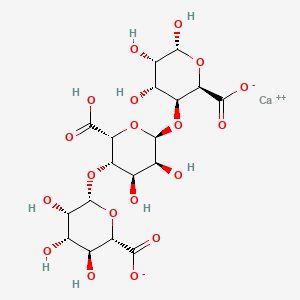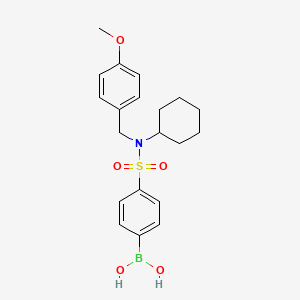![molecular formula C13H11FO2 B1461824 2-[(3-Fluorophenyl)methoxy]phenol CAS No. 758706-50-2](/img/structure/B1461824.png)
2-[(3-Fluorophenyl)methoxy]phenol
Descripción general
Descripción
2-[(3-Fluorophenyl)methoxy]phenol is a chemical compound with the molecular formula C13H11FO2 and a molecular weight of 218.23 . It is a multifaceted compound.
Molecular Structure Analysis
The InChI code for 2-[(3-Fluorophenyl)methoxy]phenol is 1S/C13H11FO2/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8,15H,9H2 . This indicates the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds closely related to 2-[(3-Fluorophenyl)methoxy]phenol, such as those involving fluorophenyl groups, often focuses on their synthesis and structural characterization. For instance, the synthesis of complex molecules featuring the fluorophenyl group has been extensively studied to understand their crystal structures and stability. Such compounds are synthesized through various chemical reactions, including the treatment of specific triazole compounds with sodium methoxide, leading to molecules with potential applications in materials science and pharmaceuticals due to their unique structural properties (Xu Liang, 2009).
Environmental and Biochemical Transformations
Fluorophenyl derivatives have been used to elucidate the biochemical pathways of phenolic compound transformations in environmental contexts. Studies utilizing isomeric fluorophenols have helped uncover the mechanisms through which phenols are converted into benzoates by anaerobic microbial consortia. This research sheds light on natural processes of organic compound degradation and their potential biotechnological applications in pollution remediation and the synthesis of valuable chemical products (B. Genthner, G. Townsend, P. Chapman, 1989).
Anticancer Research
On the medicinal front, fluorophenyl-containing compounds have been explored for their antitumor activities. Studies have developed novel drug candidates with significant inhibitory activity against various cancer cell lines. These investigations are pivotal in the search for new anticancer therapies, highlighting the role of fluorophenyl derivatives in the development of pharmaceutical agents with enhanced efficacy and safety profiles (Li-Chen Chou et al., 2010).
Analytical and Sensing Applications
Compounds with fluorophenyl groups have found applications in analytical chemistry, particularly in the development of fluorescent probes for sensing metal ions and pH. The high sensitivity and selectivity of these compounds toward specific ions or pH changes make them valuable tools in environmental monitoring, biomedical research, and the development of diagnostic techniques (K. Tanaka et al., 2001).
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIADFSWLGOJWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)methoxy]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



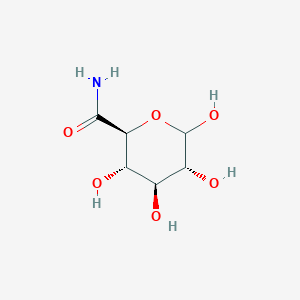


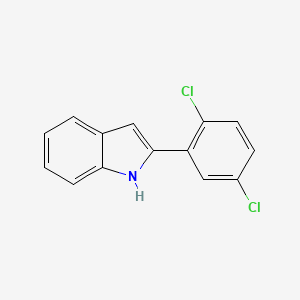
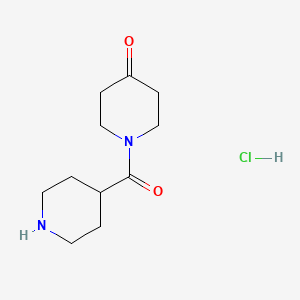
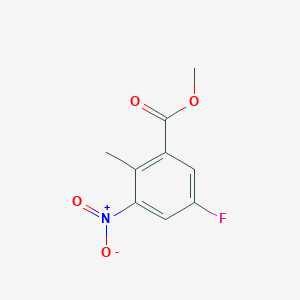
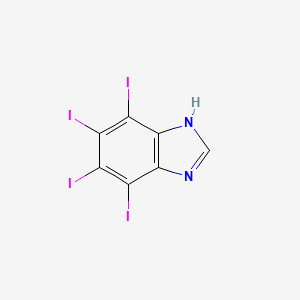
![N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine](/img/structure/B1461752.png)
![[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B1461754.png)
